Ostarine

説明

Enobosarm is a non-steroidal agent with anabolic activity. Selective androgen receptor modulator (SARM) GTx-024 is designed to work like testosterone, thus promoting and/or maintaining libido, fertility, prostate growth, and muscle growth and strength. Mimicking testosterone's action, this agent may increase lean body mass, thereby ameliorating muscle wasting in the hypermetabolic state of cancer cachexia.

ENOBOSARM is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 6 investigational indications.

an androgen receptor modulato

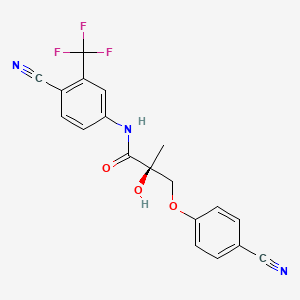

Structure

3D Structure

特性

IUPAC Name |

(2S)-3-(4-cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F3N3O3/c1-18(27,11-28-15-6-2-12(9-23)3-7-15)17(26)25-14-5-4-13(10-24)16(8-14)19(20,21)22/h2-8,27H,11H2,1H3,(H,25,26)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNGVJMBLXIUVRD-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=C(C=C1)C#N)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](COC1=CC=C(C=C1)C#N)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30233006 | |

| Record name | Enobosarm | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30233006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

841205-47-8 | |

| Record name | MK 2866 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=841205-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Enobosarm [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0841205478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enobosarm | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12078 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Enobosarm | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30233006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ENOBOSARM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3571H3R8N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ostarine (MK-2866): An In-Depth Technical Guide to its In Vitro Mechanism of Action

Introduction

Ostarine (also known as Enobosarm, GTx-024, or MK-2866) is a non-steroidal selective androgen receptor modulator (SARM) that has garnered significant interest for its potential therapeutic applications in conditions associated with muscle wasting and osteoporosis.[1][2][3][4] Unlike traditional anabolic steroids, this compound is designed to exhibit tissue-selective anabolic effects, primarily targeting skeletal muscle and bone.[3][5] This selectivity is attributed to its unique chemical structure, which prevents its metabolism into estrogenic compounds via aromatization or reduction by 5α-reductase.[[“]][[“]][[“]][9] This technical guide provides a comprehensive overview of the in vitro mechanism of action of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its molecular interactions with the androgen receptor, the downstream signaling cascades it initiates, and the key experimental protocols used to elucidate these mechanisms.

Molecular Interaction with the Androgen Receptor (AR)

The primary mechanism of this compound's action is its selective binding to and activation of the androgen receptor (AR), a ligand-dependent transcription factor belonging to the nuclear receptor superfamily.[[“]][[“]][[“]][10][[“]]

Binding Affinity and Selectivity

This compound functions as an AR agonist.[12] Upon binding to the ligand-binding domain (LBD) of the AR, this compound induces a conformational change in the receptor. This conformational shift is crucial for the subsequent steps in the signaling cascade. The tissue selectivity of SARMs like this compound may be partly explained by the unique conformation the AR adopts upon ligand binding, which in turn influences its interaction with tissue-specific co-regulator proteins.[12]

Androgen Receptor Dimerization and Nuclear Translocation

In its inactive state, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs).[13] The binding of this compound triggers the dissociation of these HSPs, leading to the dimerization of two ligand-bound AR molecules.[13] This activated AR dimer then translocates into the nucleus.[13][14]

Downstream Signaling and Myogenic Differentiation

Once in the nucleus, the this compound-AR complex binds to specific DNA sequences known as androgen response elements (AREs) located in the promoter regions of target genes.[14][15] This binding initiates the recruitment of co-activators and the general transcriptional machinery, leading to the modulation of gene expression.

Activation of Key Signaling Pathways

In vitro studies utilizing muscle cell lines, such as C2C12 and L6 myoblasts, have demonstrated that this compound-mediated AR activation stimulates downstream signaling pathways crucial for myogenesis. A key pathway implicated is the Extracellular signal-regulated kinase (ERK1/2) pathway.[[“]][[“]][9][[“]][16][[“]][18] Activation of ERK1/2 is associated with increased cell proliferation and viability, contributing to the initial stages of muscle development.[9][16][[“]]

Upregulation of Myogenic Regulatory Factors

A critical consequence of this compound's action in vitro is the increased expression of key myogenic regulatory factors (MRFs). These include:

-

MyoD: A master regulator of myogenesis, crucial for the commitment of myoblasts to the skeletal muscle lineage.[[“]][[“]][9][16]

-

Myogenin: Essential for terminal differentiation of myoblasts into multinucleated myotubes.[[“]][[“]][9][16][19]

-

Myosin Heavy Chain (MyH): A structural protein of mature muscle fibers, indicating the progression of myotube formation.[[“]][[“]][9][16][19]

Studies have shown that treatment of C2C12 and L6 cells with this compound leads to a significant increase in the expression of MyoD, myogenin, and MyH.[9][16][[“]][18] Importantly, the stimulatory effects of this compound on muscle cell proliferation and differentiation are inhibited by AR antagonists, confirming that its mechanism is AR-dependent.[[“]][9][16][[“]]

Visualizing the Mechanism: this compound's Signaling Pathway

Caption: Workflow for an AR competitive binding assay.

Luciferase Reporter Gene Assay

This cell-based assay is used to quantify the functional activity of this compound as an AR agonist. It measures the ability of this compound to induce the transcription of a reporter gene (luciferase) under the control of AREs. [13][20][21][22][23] Protocol:

-

Cell Culture and Transfection:

-

Use a suitable cell line that expresses the AR (e.g., PC3/AR, MDA-MB-453, or C2C12). [20][23] * These cells are engineered to stably or transiently express a luciferase reporter construct containing AREs in its promoter. [20][21][22]2. Assay Procedure:

-

Plate the reporter cells in a 96-well plate.

-

Treat the cells with various concentrations of this compound or a control agonist (e.g., DHT).

-

Incubate for a specified period (e.g., 24 hours) to allow for AR activation and luciferase expression. [22]3. Lysis and Luminescence Measurement:

-

Lyse the cells to release the luciferase enzyme.

-

Add a luciferase substrate (e.g., luciferin).

-

Measure the resulting luminescence using a luminometer. The light output is directly proportional to the level of AR transcriptional activity. [23]4. Data Analysis:

-

Normalize the luciferase activity to a control (e.g., untreated cells).

-

Plot the normalized activity against the logarithm of the this compound concentration to determine the EC50 value (the concentration that elicits a half-maximal response).

-

Myogenic Differentiation Assay

This assay assesses the ability of this compound to induce the differentiation of myoblasts into myotubes.

Protocol:

-

Cell Culture:

-

Analysis of Differentiation Markers:

-

After a set period of differentiation (e.g., 2-6 days), harvest the cells. [16][19] * Analyze the expression of myogenic markers (MyoD, myogenin, MyH) at both the mRNA (via RT-qPCR) and protein (via Western blotting) levels. [16][19]4. Morphological Analysis:

-

Myotube formation can be visualized and quantified by immunofluorescence staining for proteins like MyH, followed by microscopy.

-

Quantitative Data Summary

| Parameter | Assay | Cell Line | Value | Reference |

| Proliferation (EC50) | Cell Viability Assay | C2C12 | ~1000 nM | [16] |

| Proliferation (EC50) | Cell Viability Assay | L6 | ~10-100 nM | [16] |

| Myogenin Expression (mRNA) | RT-qPCR | C2C12 | Significant increase at 100-1000 nM | [16] |

| MyoD Expression (mRNA) | RT-qPCR | C2C12 | Significant increase at 100-1000 nM | [16] |

| MyH Expression (Protein) | Western Blot | C2C12 | Significant increase at 100-1000 nM after 6 days | [16] |

Conclusion

The in vitro mechanism of action of this compound is characterized by its selective binding to and activation of the androgen receptor. This initiates a signaling cascade involving the nuclear translocation of the AR, binding to AREs, and the subsequent upregulation of myogenic regulatory factors. Key downstream events include the activation of the ERK1/2 pathway and the promotion of myoblast proliferation and differentiation. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the nuanced molecular and cellular effects of this compound and other SARMs. This foundational understanding is critical for the continued development of this promising class of therapeutic agents.

References

-

A new luciferase reporter gene assay for the detection of androgenic and antiandrogenic effects based on a human prostate specific antigen promoter and PC3/AR human prostate cancer cells. PubMed. Available from: [Link]

-

Cell-specific functions of androgen receptor in skeletal muscles. J-Stage. Available from: [Link]

-

Androgen receptor regulates expression of skeletal muscle-specific proteins and muscle cell types. PubMed. Available from: [Link]

-

Protocol for Androgen Receptor Competitive Binding Assay. Appendix B1 of ICCVAM AR Binding BRD (2002). Available from: [Link]

-

What is this compound mechanism of action? Consensus. Available from: [Link]

-

This compound-Induced Myogenic Differentiation in C2C12, L6, and Rat Muscles. PMC. Available from: [Link]

-

Human AR Reporter Assay Kit. Indigo Biosciences. Available from: [Link]

-

The androgen receptor in mesenchymal progenitors regulates skeletal muscle mass via Igf1 expression in male mice. PNAS. Available from: [Link]

-

Expression of androgen receptor target genes in skeletal muscle. PMC - NIH. Available from: [Link]

-

Research Resource: The Androgen Receptor Modulates Expression of Genes with Critical Roles in Muscle Development and Function. Molecular Endocrinology. Oxford Academic. Available from: [Link]

-

What is this compound mechanism of action? Consensus. Available from: [Link]

-

An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells. PLOS One. Available from: [Link]

-

This compound-Induced Myogenic Differentiation in C2C12, L6, and Rat Muscles. Consensus. Available from: [Link]

-

EFFECT OF this compound (ENOBOSARM/GTX024), A SELECTIVE ANDROGEN RECEPTOR MODULATOR, ON ADIPOCYTE METABOLISM IN WISTAR RATS. Journal of Physiology and Pharmacology. Available from: [Link]

-

AR Luciferase Reporter MDA-MB-453 Stable Cell Line (2 vials). Signosis. Available from: [Link]

-

In Vitro and In Vivo Human Metabolism of this compound, a Selective Androgen Receptor Modulator and Doping Agent. PubMed. Available from: [Link]

-

This compound. SARMS and NOOTROPICS - Enhancetech. Available from: [Link]

-

MK-2866 (this compound): How to Get Muscle Growth and Performance. Element SARMS. Available from: [Link]

-

What is this compound mechanism of action? Consensus. Available from: [Link]

-

What is this compound mechanism of action? Consensus. Available from: [Link]

-

In Vitro and In Vivo Human Metabolism of this compound, a Selective Androgen Receptor Modulator and Doping Agent. PMC - NIH. Available from: [Link]

-

Evaluation of this compound as a selective androgen receptor modulator in a rat model of postmenopausal osteoporosis. Request PDF - ResearchGate. Available from: [Link]

-

This compound-Induced Myogenic Differentiation in C2C12, L6, and Rat Muscles. PubMed. Available from: [Link]

-

What Is MK-2866 (this compound / Enobosarm)? The Complete Guide to One of t. Swolverine. Available from: [Link]

-

Permeant fluorescent probes visualize the activation of SARM1 and uncover an anti- neurodegenerative drug candidate. eLife. Available from: [Link]

-

Permeant fluorescent probes visualize the activation of SARM1 and uncover an anti-neurodegenerative drug candidate. PMC - NIH. Available from: [Link]

-

This compound-Induced Myogenic Differentiation in C2C12, L6, and Rat Muscles. ResearchGate. Available from: [Link]

-

Identification and Synthesis of Selected In Vitro Generated Metabolites of the Novel Selective Androgen Receptor Modulator (SARM) 2f. PMC - NIH. Available from: [Link]

-

SARM1 Fluorogenic Assay Kit (Hydrolase Activity). BPS Bioscience. Available from: [Link]

-

Ligand Competition Binding Assay for the Androgen Receptor. Springer Nature Experiments. Available from: [Link]

-

Selective androgen receptor modulators: a critical appraisal. Frontiers. Available from: [Link]

-

Effect of this compound on C2C12 differentiation. mRNA expression of... ResearchGate. Available from: [Link]

-

Nonsteroidal Selective Androgen Receptor Modulator this compound™ in Cancer Cachexia. Request PDF - ResearchGate. Available from: [Link]

-

A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors. ResearchGate. Available from: [Link]

-

In Vitro and In Vivo Human Metabolism of this compound, a Selective Androgen Receptor Modulator and Doping Agent. MDPI. Available from: [Link]

-

SARM1 Fluorogenic Assay Kit (Hydrolase Activity). BPS Bioscience. Available from: [Link]

-

Selective androgen receptor modulators in preclinical and clinical development. PMC. Available from: [Link]

-

Enobosarm. Wikipedia. Available from: [Link]

-

Selective Androgen Receptor Modulators (SARMs): A Mini-Review. Lupine Publishers. Available from: [Link]

-

This compound and Ligandrol Improve Muscle Tissue in an Ovariectomized Rat Model. PMC. Available from: [Link]

Sources

- 1. In Vitro and In Vivo Human Metabolism of this compound, a Selective Androgen Receptor Modulator and Doping Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - SARMS and NOOTROPICS - Enhancetech [enhancetech.eu]

- 3. swolverine.com [swolverine.com]

- 4. Enobosarm - Wikipedia [en.wikipedia.org]

- 5. Selective androgen receptor modulators in preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. consensus.app [consensus.app]

- 7. consensus.app [consensus.app]

- 8. consensus.app [consensus.app]

- 9. This compound-Induced Myogenic Differentiation in C2C12, L6, and Rat Muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. elementsarms.com [elementsarms.com]

- 11. consensus.app [consensus.app]

- 12. lupinepublishers.com [lupinepublishers.com]

- 13. benchchem.com [benchchem.com]

- 14. academic.oup.com [academic.oup.com]

- 15. Cell-specific functions of androgen receptor in skeletal muscles [jstage.jst.go.jp]

- 16. This compound-Induced Myogenic Differentiation in C2C12, L6, and Rat Muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. consensus.app [consensus.app]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. A new luciferase reporter gene assay for the detection of androgenic and antiandrogenic effects based on a human prostate specific antigen promoter and PC3/AR human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. indigobiosciences.com [indigobiosciences.com]

- 22. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells | PLOS One [journals.plos.org]

- 23. signosisinc.com [signosisinc.com]

Ostarine molecular structure and synthesis

An In-Depth Technical Guide to the Molecular Structure and Synthesis of Ostarine (MK-2866)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as Enobosarm or MK-2866, is a non-steroidal Selective Androgen Receptor Modulator (SARM) that has garnered significant interest for its potential therapeutic applications in treating muscle wasting conditions and osteoporosis.[1][2] Its tissue-selective anabolic activity, primarily targeting muscle and bone, while sparing androgenic tissues like the prostate, distinguishes it from traditional anabolic steroids.[3][4] This guide provides a comprehensive technical overview of this compound's molecular architecture, delves into its mechanism of action, outlines a representative chemical synthesis pathway, and details methods for its analytical characterization. The content herein is synthesized from peer-reviewed literature and authoritative chemical databases to provide a robust resource for the scientific community.

Molecular Structure and Physicochemical Properties

The biological activity and selectivity of this compound are intrinsically linked to its specific three-dimensional structure. Understanding its molecular features is paramount for appreciating its interaction with the androgen receptor (AR).

Chemical Identity

-

IUPAC Name: ((2S)-3-(4-cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide)[5][6][7]

-

Common Names: this compound, Enobosarm, MK-2866, GTx-024[5][7]

Core Structural Features and Rationale

This compound is an aryl-propionamide derivative, a scaffold common to many non-steroidal SARMs. Its efficacy and tissue selectivity are not accidental but are the result of deliberate structural design choices that optimize its interaction with the androgen receptor's ligand-binding domain.

| Structural Moiety | Function & Rationale |

| (S)-Enantiomer | The biological activity of this compound resides exclusively in the (S)-stereoisomer. The specific stereochemistry at the chiral center is critical for correct orientation within the androgen receptor's binding pocket, maximizing agonistic activity. The (R)-enantiomer exhibits significantly lower binding affinity and functional activity. |

| Aryl Propionamide Core | This central structure acts as a rigid backbone, positioning the key interacting groups at the correct distance and orientation for effective receptor binding and activation. |

| Terminal Cyano Groups | The two nitrile (cyano) groups, one on each aromatic ring, are potent electron-withdrawing groups. They serve as key hydrogen bond acceptors, forming critical interactions with specific amino acid residues within the AR ligand-binding pocket, thereby anchoring the molecule and contributing to its high binding affinity (Ki = 3.8 nM).[10] |

| Trifluoromethyl (CF₃) Group | Positioned adjacent to one of the cyano groups, the CF₃ moiety is a strong electron-withdrawing group that enhances the molecule's binding affinity and modulates its electronic properties. It also increases metabolic stability by blocking potential sites of oxidative metabolism. |

| Tertiary Hydroxyl (-OH) Group | This hydroxyl group is a crucial hydrogen bond donor, forming another key interaction within the receptor that is essential for stabilizing the active conformation of the AR-ligand complex and initiating downstream signaling. |

| Ether Linkage (-O-) | The ether linkage provides rotational flexibility while maintaining the optimal distance between the two aromatic rings, allowing the molecule to adopt the precise conformation required for selective and potent receptor activation. |

Mechanism of Action: Tissue-Selective Anabolism

This compound exerts its effects by binding to the androgen receptor and acting as a tissue-selective agonist.[[“]][[“]] Unlike testosterone, which activates the AR in numerous tissues, this compound's unique structure causes a conformational change in the AR that selectively recruits specific co-activator and co-repressor proteins.[3] This differential recruitment is the molecular basis for its tissue selectivity.

-

In Muscle and Bone: this compound effectively recruits co-activator proteins, leading to the transcription of genes that promote muscle protein synthesis and bone mineralization.[3][[“]] This results in anabolic effects, such as increased lean body mass and improved bone density.[13][14] Studies have shown that this compound stimulates muscle cell proliferation and differentiation by increasing the expression of key myogenic regulatory genes and activating the ERK1/2 kinase signaling pathway.[[“]][15]

-

In Prostate and Skin: In tissues like the prostate, this compound fails to recruit the necessary co-activators or may even recruit co-repressors, resulting in minimal agonistic or even antagonistic activity.[3] This mechanism spares these tissues from the undesirable androgenic side effects associated with anabolic steroids, such as benign prostatic hyperplasia or acne.

The following diagram illustrates the proposed signaling pathway for this compound in muscle tissue.

Representative Chemical Synthesis

The synthesis of this compound requires a multi-step approach with careful control of stereochemistry to isolate the desired (S)-enantiomer. While specific, proprietary industrial-scale synthesis details are not publicly available, a chemically sound and logical pathway can be constructed based on established organic chemistry principles and published syntheses of analogous compounds.[16]

The overall strategy involves the synthesis of two key intermediates followed by a final amide coupling reaction.

Detailed Experimental Protocol (Representative)

Objective: To outline a plausible, multi-step synthesis of (S)-Ostarine.

Pillar of Trustworthiness: Each step is based on well-established, high-yielding chemical transformations. The critical step of chiral resolution is explicitly included to ensure the isolation of the biologically active enantiomer, making the described protocol a self-validating system for producing the target compound.

Step 1: Synthesis of Intermediate A - 4-((2-methyloxiran-2-yl)methoxy)benzonitrile

-

Rationale: This step builds the core structure containing the cyanophenoxy ether and the epoxide ring, which will be opened to create the chiral center.

-

Procedure:

-

To a solution of 4-cyanophenol and a suitable base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetone or DMF), add 2-methyl-2-vinyloxirane.

-

Heat the reaction mixture under reflux for several hours until TLC analysis indicates the consumption of the starting phenol.

-

After cooling, filter the mixture and remove the solvent under reduced pressure.

-

Purify the resulting crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the racemic epoxide intermediate.

-

Step 2: Synthesis of the Chiral Amino Alcohol Intermediate

-

Rationale: This crucial step involves the regioselective opening of the epoxide ring by the amine intermediate, creating the secondary alcohol and the carbon-nitrogen bond.

-

Procedure:

-

Dissolve 4-amino-2-(trifluoromethyl)benzonitrile (Intermediate B) and the epoxide from Step 1 in a suitable solvent such as isopropanol or acetonitrile.

-

Add a Lewis acid catalyst (e.g., lithium perchlorate) to facilitate the reaction.

-

Heat the mixture to reflux and monitor the reaction progress by LC-MS.

-

Upon completion, cool the reaction and remove the solvent. The crude product will be a racemic mixture of the desired amino alcohol precursor.

-

Step 3: Amide Bond Formation

-

Rationale: This step is a conceptual alternative where a chiral acid is coupled with the amine. It involves activating a carboxylic acid derivative to react with the amine (Intermediate B). This requires the synthesis of (S)-3-(4-cyanophenoxy)-2-hydroxy-2-methylpropanoic acid, a complex step involving asymmetric synthesis not detailed here.

-

Procedure (using a coupling agent):

-

Dissolve the chiral carboxylic acid, 4-amino-2-(trifluoromethyl)benzonitrile, and a coupling agent (e.g., HATU or EDC/HOBt) in a polar aprotic solvent (e.g., DMF).

-

Add a non-nucleophilic base (e.g., DIPEA) and stir the mixture at room temperature for 12-24 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, perform an aqueous workup, extract the product with an organic solvent (e.g., ethyl acetate), and dry the organic layer.

-

Purify the final product by flash column chromatography or recrystallization.

-

Step 4: Chiral Resolution and Purification

-

Rationale: Since the synthesis likely produces a racemic mixture, the enantiomers must be separated to isolate the active (S)-Ostarine.

-

Procedure:

-

The racemic final compound can be separated using chiral High-Performance Liquid Chromatography (HPLC) with a suitable chiral stationary phase (e.g., Chiralpak AD-H).

-

Alternatively, resolution can be performed on an earlier intermediate (e.g., the amino alcohol) by forming diastereomeric salts with a chiral acid (e.g., tartaric acid), followed by separation via crystallization and subsequent liberation of the desired enantiomer.

-

The final product's enantiomeric excess (e.e.) must be determined to be >98% for research applications.

-

Analytical Characterization

Rigorous analytical testing is required to confirm the identity, purity, and stereochemistry of the synthesized this compound.

| Analytical Method | Purpose and Expected Results |

| ¹H and ¹³C NMR | To confirm the structural integrity and connectivity of the molecule. The spectra should show characteristic peaks corresponding to the aromatic protons, the methyl group, and the methylene protons. |

| Mass Spectrometry (LC-MS/MS) | To confirm the molecular weight (m/z for [M-H]⁻ at 388.09) and establish a characteristic fragmentation pattern for identification and quantification.[17] Common fragments correspond to the cleavage of the ether and amide bonds.[17] |

| Chiral HPLC | To determine the enantiomeric purity of the final product, ensuring the separation of the (S) and (R) enantiomers and confirming an enantiomeric excess of >98% for the active (S)-form. |

| Elemental Analysis | To verify the elemental composition (C, H, F, N) matches the theoretical values for the molecular formula C₁₉H₁₄F₃N₃O₃.[5] |

| Purity by HPLC-UV | To determine the chemical purity of the final compound, which should typically be >98% for research and development purposes. |

Conclusion

This compound (MK-2866) represents a significant development in the field of selective androgen receptor modulators. Its molecular structure is precisely engineered to achieve tissue-selective anabolic activity, offering a potential therapeutic advantage over non-selective anabolic steroids. The synthesis of this compound is a challenging endeavor that requires precise control over stereochemistry to yield the biologically active (S)-enantiomer. The analytical methods detailed herein are essential for ensuring the quality, purity, and identity of the final compound. This guide provides a foundational technical understanding for professionals engaged in the research and development of SARMs and related therapeutics. It must be emphasized that this compound is an investigational drug not approved for human consumption by the FDA and is banned by the World Anti-Doping Agency.[15][18]

References

- Consensus. (n.d.). What is this compound mechanism of action?

- Consensus. (n.d.). Thread - What is this compound mechanism of action?

- MedKoo Biosciences. (n.d.). This compound | Enobosarm | CAS# 841205-47-8.

- WebMD. (n.d.). This compound: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews.

- United States Biological. (n.d.). 165755 this compound (MK-2866) CAS: 841205-47-8.

- MedchemExpress.com. (n.d.). This compound (MK-2866) | SARMs.

- Pozo, O. J., et al. (n.d.). Applicability of routine analytical procedures to detect andarine and this compound. A comparative study.

- Wikipedia. (n.d.). Selective androgen receptor modulator.

- ChemicalBook. (2025). This compound(MK-2866) | 1202044-20-9.

- Kaczka, P., et al. (2022). This compound-Induced Myogenic Differentiation in C2C12, L6, and Rat Muscles. International Journal of Molecular Sciences.

- PubChem. (n.d.). This compound(MK-2866).

- TargetMol. (n.d.). This compound | Androgen Receptor.

- Santa Cruz Biotechnology. (n.d.). This compound | CAS 841205-47-8.

- Wikipedia. (n.d.). Enobosarm.

- Paradis, C., et al. (2024). In Vitro and In Vivo Human Metabolism of this compound, a Selective Androgen Receptor Modulator and Doping Agent. Metabolites.

- Narayanan, R., et al. (2008). Selective androgen receptor modulators in preclinical and clinical development. Nuclear Receptor Signaling.

- Forsdahl, G., et al. (2023). Identification and Synthesis of Selected In Vitro Generated Metabolites of the Novel Selective Androgen Receptor Modulator (SARM) 2f. Metabolites.

- Dalton, J. T., et al. (2011). The selective androgen receptor modulator GTx-024 (enobosarm) improves lean body mass and physical function in healthy elderly men and postmenopausal women: results of a double-blind, placebo-controlled phase II trial. Journal of Cachexia, Sarcopenia and Muscle.

- D'Aniello, F., et al. (2011). Effects of enobosarm on muscle wasting and physical function in patients with cancer: a double-blind, randomised controlled phase 2 trial. The Lancet Oncology.

- Swolverine. (2023). What Is MK-2866 (this compound / Enobosarm)? The Complete Guide.

- Element SARMs. (2024). MK-2866 (this compound): How to Get Muscle Growth and Performance.

- Moser, S. (2021). Everything You Need to Know About this compound. AACP Connect.

Sources

- 1. Enobosarm [medbox.iiab.me]

- 2. Effects of enobosarm on muscle wasting and physical function in patients with cancer: a double-blind, randomised controlled phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective androgen receptor modulator - Wikipedia [en.wikipedia.org]

- 4. Selective androgen receptor modulators in preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. usbio.net [usbio.net]

- 7. Enobosarm - Wikipedia [en.wikipedia.org]

- 8. This compound(MK-2866) | 1202044-20-9 [chemicalbook.com]

- 9. scbt.com [scbt.com]

- 10. This compound | Androgen Receptor | TargetMol [targetmol.com]

- 11. consensus.app [consensus.app]

- 12. consensus.app [consensus.app]

- 13. swolverine.com [swolverine.com]

- 14. elementsarms.com [elementsarms.com]

- 15. This compound-Induced Myogenic Differentiation in C2C12, L6, and Rat Muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Identification and Synthesis of Selected In Vitro Generated Metabolites of the Novel Selective Androgen Receptor Modulator (SARM) 2f - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In Vitro and In Vivo Human Metabolism of this compound, a Selective Androgen Receptor Modulator and Doping Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Ostarine (Enobosarm, MK-2866)

Abstract

Ostarine, also known as Enobosarm, GTx-024, or MK-2866, is a nonsteroidal Selective Androgen Receptor Modulator (SARM) that has garnered significant interest for its potential therapeutic applications in treating muscle wasting diseases and osteoporosis.[1][2] Its defining characteristic is its ability to exert tissue-selective anabolic effects on muscle and bone while largely sparing androgenic tissues like the prostate gland.[2][3] This guide provides a comprehensive technical overview of the pharmacodynamic mechanisms, pharmacokinetic profile, clinical evidence, and analytical methodologies related to this compound. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's biological activity and disposition.

Introduction: The Genesis of a Selective Modulator

The development of Selective Androgen Receptor Modulators (SARMs) emerged from the need to dissociate the desirable anabolic effects of androgens from their undesirable androgenic side effects.[4][5] Traditional anabolic-androgenic steroids (AAS) are effective at promoting muscle and bone growth but carry risks of prostate hypertrophy in men and virilization in women.[4] this compound was developed by GTx, Inc. as a potential solution, designed to selectively target androgen receptors (AR) in anabolic tissues.[6][7]

Despite promising results in early-phase clinical trials for cancer cachexia and sarcopenia, this compound has not received FDA approval for any medical use and its development for several indications has been discontinued.[8][9] It remains an investigational drug.[8] Furthermore, due to its performance-enhancing capabilities, this compound has been banned in all competitive sports by the World Anti-Doping Agency (WADA) and is frequently detected in contaminated dietary supplements.[6][10][11][12]

Pharmacodynamics: The Science of Tissue Selectivity

The primary mechanism of action for this compound is its function as a potent and selective agonist of the androgen receptor.[7][[“]][14] Unlike steroidal androgens, its nonsteroidal structure is key to its tissue-selective activity.

Androgen Receptor Binding and Signal Transduction

This compound binds to the ligand-binding domain of the androgen receptor with high affinity (Ki of 3.8 nM).[7] This binding event induces a specific conformational change in the receptor. This unique conformation is believed to be the basis for its tissue selectivity, as it dictates the subsequent recruitment of tissue-specific co-regulatory proteins (coactivators or corepressors).

Upon activation, the this compound-AR complex translocates to the nucleus and binds to androgen response elements (AREs) on target genes. This initiates a downstream signaling cascade:

-

Genomic Pathway: The primary pathway involves the modulation of gene transcription. In muscle cells, this compound upregulates the expression of key myogenic regulatory genes like MyoD and myogenin, which enhances protein synthesis and promotes muscle cell differentiation and growth.[14][[“]]

-

Non-Genomic Pathway: Evidence also suggests this compound can activate rapid, non-genomic signaling pathways. This includes the activation of the ERK1/2 kinase pathway, which is critically involved in cell growth and survival, further contributing to its anabolic effects in muscle tissue.[[“]][[“]]

Figure 1: this compound's dual signaling pathways in a target muscle cell.

Effects on Adipose and Bone Tissue

In addition to muscle, this compound demonstrates significant activity in other tissues:

-

Bone: Preclinical studies in ovariectomized rat models, which simulate postmenopausal osteoporosis, have shown that this compound can improve bone mineral density and accelerate bone healing.[[“]][17]

-

Adipose Tissue: this compound has been shown to modulate fat cell metabolism by reducing the expression and secretion of hormones like leptin and adiponectin in an AR-dependent manner, similar to testosterone.[[“]] This contributes to a decrease in total body fat.[4][5]

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The journey of this compound through the body is characterized by high oral bioavailability and a relatively long half-life, which are key advantages for an orally administered therapeutic.

| Parameter | Finding | Source |

| Bioavailability | High oral bioavailability.[18][19] In rats, absorption is rapid and complete.[20][21] | [18],[19],[20],[21] |

| Distribution | Exhibits wide tissue distribution in preclinical models.[20][21] | [20],[21] |

| Metabolism | Primarily metabolized via glucuronidation.[22] Other pathways include hydroxylation, ether cleavage, and sulfation.[23][24] Less extensive metabolism compared to other SARMs like Andarine.[22] | [22],[23],[24] |

| Elimination Half-Life | Approximately 14-24 hours in humans.[9][25] | [9],[25] |

| Excretion | In rats, fecal excretion is the predominant route (~70%), with a smaller portion via urine (~21-25%).[20][21] In humans, metabolites are readily detected in urine.[22] | [20],[22],[21] |

Metabolism in Detail

This compound is metabolically stable.[22] The primary metabolic pathway is conjugation, specifically O-glucuronidation at the tertiary alcohol, forming this compound-glucuronide.[20][21][22] This process is mediated by UDP-glucuronosyltransferase (UGT) enzymes. Other identified metabolites result from hydroxylation of the cyanophenol ring and hydrolysis of the amide moiety.[20][21][23]

The formation of a cyanophenol-sulfate metabolite has been identified and is hypothesized to play a role in the observed liver toxicity associated with this compound.[23][24]

Drug-drug interaction studies have shown that co-administration with a strong CYP3A4 inducer like rifampin can decrease this compound's plasma concentration, while a pan-UGT inhibitor like probenecid can increase it.[26]

Clinical and Preclinical Evidence of Efficacy

This compound is one of the most clinically studied SARMs, with multiple Phase I and II trials completed.

Effects on Lean Body Mass and Physical Function

Clinical trials have consistently demonstrated this compound's ability to increase lean body mass (LBM).

-

A Phase II trial in 120 healthy elderly men and postmenopausal women showed that a 3 mg daily dose of this compound for 12 weeks resulted in a significant increase in LBM (1.3 kg gain over placebo) and a significant improvement in physical function as measured by a stair climb test.[18][27]

-

In a Phase II trial involving patients with cancer-induced muscle loss (cachexia), treatment with this compound led to statistically significant increases in LBM compared to baseline.[28][29]

However, while this compound effectively increased muscle mass in two Phase III trials for cancer cachexia, it failed to meet the primary endpoint of improving muscle strength (measured by handgrip strength), leading to the discontinuation of its development for this indication.[9]

| Clinical Trial Summary | Population | Dose | Primary Outcome | Source |

| Phase II | 120 healthy elderly men & postmenopausal women | 3 mg/day for 12 weeks | Significant increase in LBM (+1.3 kg vs. placebo); Improved stair climb power. | [18],[27] |

| Phase II | Cancer cachexia patients | 1 mg & 3 mg/day for 16 weeks | Significant increase in LBM (e.g., +1.5 kg for 1 mg dose vs. baseline). | [28] |

| Phase III (POWER1 & POWER2) | Non-small-cell lung cancer patients | 3 mg/day | Significant increase in LBM, but failed to significantly improve muscle strength. | [9],[30] |

Analytical Methodologies for Detection

The illicit use of this compound in sports has necessitated the development of robust and highly sensitive analytical methods for its detection in biological samples, primarily for anti-doping control.[31][32]

Standard Protocol for Urinary Analysis

The gold-standard technique for this compound detection is Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).[32][33] A typical workflow is designed to detect the parent compound and its key metabolites.

Step-by-Step Experimental Protocol:

-

Sample Collection: A urine sample is collected from the subject.

-

Internal Standard Spiking: A known concentration of an internal standard (e.g., a deuterated version of this compound) is added to the sample for accurate quantification.

-

Enzymatic Hydrolysis (Deconjugation): This is a critical step. The sample is incubated with β-glucuronidase from E. coli at approximately 55-60°C for 1-2 hours.[22] This cleaves the glucuronide moieties from metabolites, converting them back to their parent forms (e.g., this compound-glucuronide becomes this compound), thereby increasing the signal intensity of the target analyte.

-

Sample Extraction: The analytes are extracted from the urine matrix. Common methods include:

-

Solid-Phase Extraction (SPE): The sample is passed through a cartridge containing a solid adsorbent that retains the analytes, which are then eluted with a solvent.[32]

-

Liquid-Liquid Extraction (LLE): The sample is mixed with an immiscible organic solvent to partition the analytes into the organic phase.[32]

-

-

Evaporation and Reconstitution: The solvent from the extraction step is evaporated to dryness under a stream of nitrogen, and the residue is reconstituted in a small volume of a solvent compatible with the LC mobile phase.

-

UHPLC-MS/MS Analysis: The reconstituted sample is injected into the UHPLC-MS/MS system for separation and detection. The method provides high sensitivity, with limits of detection reaching the picogram per milliliter (pg/mL) level.[32]

Figure 2: Standard laboratory workflow for the detection of this compound in urine.

Safety, Toxicology, and Regulatory Status

While designed for an improved safety profile over AAS, this compound is not without significant adverse effects, which have contributed to its lack of regulatory approval.

-

Hepatotoxicity: Multiple case reports have documented this compound-induced liver injury, ranging from elevated liver enzymes to severe cholestatic jaundice.[8][[“]][35] This risk is a major safety concern.

-

Cardiotoxicity: Studies have indicated a potential for cardiotoxicity, with evidence of increased markers for cardiac fibrosis, particularly in males.[[“]][[“]]

-

Hormonal Suppression: this compound causes a dose-dependent suppression of endogenous testosterone, Luteinizing Hormone (LH), and Follicle-Stimulating Hormone (FSH).[30][35] This can lead to temporary hypogonadism.

-

Negative Lipid Profile Changes: Clinical trials have observed a decrease in HDL ("good") cholesterol levels, which is a known cardiovascular risk factor.[3][5][19]

Due to these health risks and its potential for abuse, this compound is banned by WADA and is not approved for human consumption.[10][11] Its presence in supplements is illegal and poses a significant risk to consumers.[11]

Conclusion

This compound stands as a prototypical SARM, effectively demonstrating the principle of tissue-selective anabolic activity. Its pharmacodynamic profile, centered on selective androgen receptor agonism, translates to clinically observed increases in lean body mass. The pharmacokinetic properties of high oral bioavailability and a 24-hour half-life make it a convenient agent for oral administration. However, its therapeutic potential is overshadowed by significant safety concerns, including hepatotoxicity, cardiotoxicity, and hormonal suppression, which have thus far prevented its clinical approval. For the scientific community, this compound remains a valuable tool for understanding androgen receptor biology, while for regulatory bodies, it represents an ongoing challenge in the fight against doping in sports and the distribution of illicit substances in dietary supplements.

References

-

Kim, J., Wang, R., Veverka, K. A., & Dalton, J. T. (2012). Absorption, distribution, metabolism and excretion of the novel SARM GTx-024 [(S)-N-(4-cyano-3-(trifluoromethyl)phenyl)-3-(4-cyanophenoxy)-2-hydroxy-2-methylpropanamide] in rats. Xenobiotica, 42(10), 984-996. [Link]

-

Consensus. (n.d.). Pharmacokinetics and metabolism of this compound in humans. Retrieved from Consensus website. [Link]

-

WebMD. (n.d.). This compound: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Retrieved from WebMD website. [Link]

-

Sobolevsky, T., & Rodchenkov, G. (2012). Applicability of routine analytical procedures to detect andarine and this compound. A comparative study. Drug testing and analysis, 4(1), 29-35. [Link]

-

Swolverine. (2023, August 11). What Is MK-2866 (this compound / Enobosarm)? The Complete Guide to One of t. Retrieved from Swolverine website. [Link]

-

Consensus. (n.d.). What is this compound mechanism of action? Retrieved from Consensus website. [Link]

-

Fierce Biotech. (2009, June 12). GTx Presents Phase II this compound (MK-2866) Cancer Cachexia Clinical Trial Results at Endocrine Society Annual Meeting. Retrieved from Fierce Biotech website. [Link]

-

BioWorld. (2005, September 13). This compound moves into phase II development for muscle wasting. Retrieved from BioWorld website. [Link]

-

PubMed. (n.d.). Absorption, distribution, metabolism and excretion of the novel SARM GTx-024 [(S)-N-(4-cyano-3-(trifluoromethyl)phenyl)-3-(4-cyanophenoxy)-2-hydroxy-2-methylpropanamide] in rats. Retrieved from PubMed website. [Link]

-

Semantic Scholar. (n.d.). Applicability of routine analytical procedures to detect andarine and this compound. Retrieved from Semantic Scholar website. [Link]

-

PubMed. (n.d.). Pharmacokinetic drug interactions of the selective androgen receptor modulator GTx-024(Enobosarm) with itraconazole, rifampin, probenecid, celecoxib and rosuvastatin. Retrieved from PubMed website. [Link]

-

U.S. Pharmacist. (2020, June 18). Recreational Use of Selective Androgen Receptor Modulators. Retrieved from U.S. Pharmacist website. [Link]

-

Consensus. (n.d.). Thread - What is this compound mechanism of action? Retrieved from Consensus website. [Link]

-

National Institutes of Health. (2024, July 17). In Vitro and In Vivo Human Metabolism of this compound, a Selective Androgen Receptor Modulator and Doping Agent. Retrieved from NIH website. [Link]

-

National Institutes of Health. (n.d.). SELECTIVE ANDROGEN RECEPTOR MODULATORS AS FUNCTION PROMOTING THERAPIES. Retrieved from NIH website. [Link]

-

Predator Nutrition. (n.d.). MK 2866 this compound Side Effects, Benefits & Dosage Review 2021. Retrieved from Predator Nutrition website. [Link]

-

Wikipedia. (n.d.). Enobosarm. Retrieved from Wikipedia website. [Link]

-

AACP Connect. (2021, January 5). Everything You Need to Know About this compound. Retrieved from AACP Connect website. [Link]

-

PubMed Central. (n.d.). Selective androgen receptor modulators: the future of androgen therapy? Retrieved from PubMed Central website. [Link]

-

National Institutes of Health. (2024, January 23). An Ultra-High-Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry Method with Online Solid-Phase Extraction Sample Preparation for the High-Throughput and Sensitive Determination of this compound in Human Urine. Retrieved from NIH website. [Link]

-

Semantic Scholar. (n.d.). Nonsteroidal selective androgen receptor modulator this compound in cancer cachexia. Retrieved from Semantic Scholar website. [Link]

-

Element SARMS. (2024, August 28). MK-2866 (this compound): How to Get Muscle Growth and Performance. Retrieved from Element SARMS website. [Link]

-

Diamond Behavioral Health. (n.d.). Why Is this compound Banned in Sports? Retrieved from Diamond Behavioral Health website. [Link]

-

Consensus. (n.d.). What are the adverse effects of this compound? Retrieved from Consensus website. [Link]

-

National Institutes of Health. (n.d.). Selective androgen receptor modulators in preclinical and clinical development. Retrieved from NIH website. [Link]

-

Wikipedia. (n.d.). Selective androgen receptor modulator. Retrieved from Wikipedia website. [Link]

-

Genemedics Health Institute. (2025, May 23). This compound (MK-2866): Benefits, Dosage & Side Effects. Retrieved from Genemedics Health Institute website. [Link]

-

Diamond Behavioral Health. (n.d.). This compound Side Effects. Retrieved from Diamond Behavioral Health website. [Link]

-

USADA. (2017, July 25). Athlete Advisory: Growing Evidence that this compound is a Risk for Athletes. Retrieved from USADA website. [Link]

-

PubMed. (2024, July 17). In Vitro and In Vivo Human Metabolism of this compound, a Selective Androgen Receptor Modulator and Doping Agent. Retrieved from PubMed website. [Link]

-

Sports Integrity Initiative. (2018, March 16). The trouble with this compound: Jimmy Wallhead's story. Retrieved from Sports Integrity Initiative website. [Link]

-

More Plates More Dates. (2016, March 28). This compound (MK-2866; Enobosarm) - Results, Clinical Trials & Reviews. Retrieved from More Plates More Dates website. [Link]

-

PubMed. (n.d.). The selective androgen receptor modulator GTx-024 (enobosarm) improves lean body mass and physical function in healthy elderly men and postmenopausal women: results of a double-blind, placebo-controlled phase II trial. Retrieved from PubMed website. [Link]

-

BioSpace. (2006, May 15). GTx, Inc. Initiates Phase II Clinical Trial Of this compound, A First-In-Class Drug. Retrieved from BioSpace website. [Link]

-

ResearchGate. (n.d.). Relative abundance of this compound (S-22) excreted in bovine urine samples... Retrieved from ResearchGate website. [Link]

-

Triathlete. (2017, February 27). This compound 101: The Drug Behind Recent Positive Tests. Retrieved from Triathlete website. [Link]

-

Consensus. (n.d.). Thread - What are the adverse effects of this compound? Retrieved from Consensus website. [Link]

-

Farmacia Journal. (2019, May 4). LIQUID CHROMATOGRAPHY-MASS SPECTROMETRY METHODS FOR THE DETERMINATION OF ANDARINE AND this compound IN RAT SERUM AFTER PROTEIN PRECIP. Retrieved from Farmacia Journal website. [Link]

-

Consensus. (n.d.). What is this compound mechanism of action? Retrieved from Consensus website. [Link]

-

MDPI. (2024, July 17). In Vitro and In Vivo Human Metabolism of this compound, a Selective Androgen Receptor Modulator and Doping Agent. Retrieved from MDPI website. [Link]

Sources

- 1. uspharmacist.com [uspharmacist.com]

- 2. genemedics.com [genemedics.com]

- 3. Selective androgen receptor modulator - Wikipedia [en.wikipedia.org]

- 4. SELECTIVE ANDROGEN RECEPTOR MODULATORS AS FUNCTION PROMOTING THERAPIES - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective androgen receptor modulators in preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sportsintegrityinitiative.com [sportsintegrityinitiative.com]

- 7. MK-2866 (GTx 024) | selective androgen receptor modulator (SARM)| Androgen Receptor inhibitor | CAS 841205-47-8 | Enobosarm, GTx024, MK2866, GTx-024, MK-2866| InvivoChem [invivochem.com]

- 8. This compound: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 9. Enobosarm - Wikipedia [en.wikipedia.org]

- 10. diamondbehavioralhealth.com [diamondbehavioralhealth.com]

- 11. usada.org [usada.org]

- 12. triathlete.com [triathlete.com]

- 13. consensus.app [consensus.app]

- 14. Everything You Need to Know About this compound [connect.aacp.org]

- 15. consensus.app [consensus.app]

- 16. consensus.app [consensus.app]

- 17. Selective androgen receptor modulators: the future of androgen therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. swolverine.com [swolverine.com]

- 19. predatornutrition.com [predatornutrition.com]

- 20. Absorption, distribution, metabolism and excretion of the novel SARM GTx-024 [(S)-N-(4-cyano-3-(trifluoromethyl)phenyl)-3-(4-cyanophenoxy)-2-hydroxy-2-methylpropanamide] in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. tandfonline.com [tandfonline.com]

- 22. dshs-koeln.de [dshs-koeln.de]

- 23. In Vitro and In Vivo Human Metabolism of this compound, a Selective Androgen Receptor Modulator and Doping Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 24. In Vitro and In Vivo Human Metabolism of this compound, a Selective Androgen Receptor Modulator and Doping Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. biospace.com [biospace.com]

- 26. Pharmacokinetic drug interactions of the selective androgen receptor modulator GTx-024(Enobosarm) with itraconazole, rifampin, probenecid, celecoxib and rosuvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. The selective androgen receptor modulator GTx-024 (enobosarm) improves lean body mass and physical function in healthy elderly men and postmenopausal women: results of a double-blind, placebo-controlled phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. fiercebiotech.com [fiercebiotech.com]

- 29. elementsarms.com [elementsarms.com]

- 30. moreplatesmoredates.com [moreplatesmoredates.com]

- 31. [PDF] Applicability of routine analytical procedures to detect andarine and this compound | Semantic Scholar [semanticscholar.org]

- 32. An Ultra-High-Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry Method with Online Solid-Phase Extraction Sample Preparation for the High-Throughput and Sensitive Determination of this compound in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. consensus.app [consensus.app]

- 35. diamondbehavioralhealth.com [diamondbehavioralhealth.com]

- 36. consensus.app [consensus.app]

An In-depth Technical Guide to the Musculoskeletal Effects of Ostarine (MK-2866)

A Senior Application Scientist's Whitepaper for Researchers and Drug Development Professionals

Abstract

Ostarine (MK-2866, Enobosarm, GTx-024) is a nonsteroidal Selective Androgen Receptor Modulator (SARM) engineered to elicit tissue-specific anabolic effects, primarily in skeletal muscle and bone.[1][2] Developed initially to combat muscle-wasting diseases and osteoporosis, its mechanism centers on the selective activation of the androgen receptor (AR) in these target tissues while minimizing androgenic side effects commonly associated with anabolic steroids, such as prostatic hypertrophy or virilization in women.[3][4][5] This guide provides a comprehensive technical overview of this compound's pharmacodynamics, detailing the molecular signaling pathways that drive its myotrophic and osteogenic activities. We synthesize evidence from key preclinical and clinical studies that demonstrate its efficacy in increasing lean body mass, improving physical function, and positively influencing bone mineral density. Furthermore, this document outlines detailed methodologies for the preclinical and clinical assessment of this compound's effects, providing a framework for future research and development in this class of compounds.

Introduction to this compound and the SARM Paradigm

The therapeutic application of androgens for their anabolic properties has long been recognized, particularly for maintaining muscle mass and bone architecture.[4] However, the clinical utility of steroidal androgens is hampered by a lack of tissue selectivity, leading to a range of undesirable side effects.[6] The development of Selective Androgen Receptor Modulators (SARMs) represents a paradigm shift, aiming to dissociate the anabolic effects in musculoskeletal tissues from the androgenic effects in tissues like the prostate and skin.[7][8]

This compound (MK-2866) is one of the most extensively studied compounds in this class.[1] As a nonsteroidal SARM, it is not subject to enzymatic conversion into dihydrotestosterone (DHT) or estrogens via 5α-reductase or aromatase, respectively, which is a key factor in its improved safety profile compared to traditional steroids.[1][[“]] Its high oral bioavailability further enhances its potential as a therapeutic agent.[10] This guide delves into the core mechanisms by which this compound exerts its selective effects and the robust body of evidence supporting its potential in treating conditions like sarcopenia, cachexia, and osteoporosis.[3][11]

Pharmacodynamics and Core Mechanism of Action

This compound's primary mechanism of action is its function as a selective agonist at the androgen receptor (AR), a nuclear hormone receptor that acts as a ligand-dependent transcription factor. The tissue selectivity of this compound is attributed to its unique molecular structure, which facilitates a distinct conformational change in the AR upon binding. This specific ligand-receptor complex interacts differently with co-regulatory proteins (coactivators and corepressors) in various tissues, leading to differential gene expression.

Signaling in Skeletal Muscle Tissue (Myogenesis)

In skeletal muscle, this compound binding to the AR initiates a signaling cascade that promotes muscle growth and regeneration.[[“]] This process involves:

-

AR Translocation and Gene Transcription: The this compound-AR complex translocates to the nucleus, where it binds to Androgen Response Elements (AREs) on target genes.

-

Upregulation of Myogenic Genes: This binding event stimulates the transcription of key muscle regulatory genes, including MyoD, myogenin, and Myosin Heavy Chain (MyH).[13] This increase in myogenic factors drives the proliferation and differentiation of muscle satellite cells, which are essential for muscle repair and hypertrophy.[13]

-

Activation of Kinase Pathways: Evidence suggests the involvement of non-genomic pathways, including the activation of ERK1/2 kinase, which further contributes to the stimulatory effects on muscle cells.[[“]]

The culmination of these events is an increase in muscle protein synthesis, leading to measurable gains in lean body mass and physical strength.[[“]][14]

Signaling in Bone Tissue (Osteogenesis)

This compound demonstrates a dual-action benefit in bone tissue by simultaneously stimulating bone formation and reducing bone resorption.[11] This is achieved through AR activation in bone cells, primarily osteoblasts.

-

Anabolic Effects: In osteoblasts, the this compound-AR complex promotes cellular differentiation and the synthesis of bone matrix proteins, leading to increased bone formation.[15] Preclinical studies show this results in enhanced callus formation during fracture healing and increased periosteal apposition.[15][16]

-

Anti-Resorptive Effects: this compound may also exert anti-catabolic effects by modulating the RANKL/OPG signaling pathway. Studies have shown that this compound treatment can reduce the mRNA expression of RANKL, a key cytokine required for the formation and activation of bone-resorbing osteoclasts.[[“]][[“]]

This combined anabolic and anti-resorptive activity makes this compound a promising candidate for treating osteoporosis, with the potential to increase bone mineral density (BMD) and reduce fracture risk.[7][11]

Efficacy Data from Preclinical and Clinical Investigations

The therapeutic potential of this compound is supported by a substantial body of evidence from both animal models and human clinical trials.

Effects on Muscle Mass and Physical Function

Clinical trials have consistently demonstrated this compound's ability to increase lean body mass (LBM) and improve physical performance across various populations.

Table 1: Summary of Key Clinical Trial Data on Muscle Effects

| Trial Phase | Population | Dosage | Duration | Key Findings | Reference(s) |

|---|---|---|---|---|---|

| Phase II | Healthy elderly men & postmenopausal women | 3 mg/day | 12 weeks | Dose-dependent increase in total LBM (1.3 kg vs. placebo); significant improvement in stair climb speed and power. | [3][5][19] |

| Phase IIb | Cancer patients (NSCLC, CRC, etc.) | 3 mg/day | 16 weeks | Significant increase in LBM; 78% of NSCLC patients on this compound showed clinical benefit in stair climb power vs. 30% on placebo. | [20][21] |

| Phase I | Healthy & elderly males | N/A | 14 days | Increased LBM with a favorable tolerability profile. |[19] |

Effects on Bone Tissue

Preclinical studies in rodent models of osteoporosis have shown significant positive effects of this compound on bone health. In ovariectomized (OVX) rats, a model for postmenopausal osteoporosis, this compound treatment improved bone mineral density and bone volume density.[[“]][[“]] Similar benefits were observed in orchiectomized (Orx) rat models for male osteoporosis, where prophylactic this compound treatment prevented bone loss.[22]

Table 2: Summary of Preclinical and Clinical Data on Bone Effects

| Study Type | Model / Population | Dosage | Duration | Key Findings | Reference(s) |

|---|---|---|---|---|---|

| Preclinical | Ovariectomized (OVX) rats | 0.4 & 4 mg/kg/day | 5 weeks | Improved BMD and bone volume; decreased RANKL mRNA expression. | [[“]][[“]][23] |

| Preclinical | Orchiectomized (Orx) rats | N/A | 12 weeks | Prophylactic treatment prevented loss of total BMD. | [22] |

| Preclinical | OVX rats with fracture | 4 mg/kg/day | N/A | Enhanced callus formation and density, accelerating bone healing. | [16] |

| Clinical | Postmenopausal women | N/A | N/A | Studies suggest this compound increased BMD and decreased bone resorption markers. |[11] |

In some animal studies, this compound treatment also led to a reduction in serum osteocalcin, suggesting a decrease in overall bone turnover, which supports an anti-resorptive effect.[22]

Methodologies for Efficacy Assessment

Validating the musculoskeletal effects of this compound requires a multi-faceted approach utilizing established preclinical and clinical methodologies.

Preclinical Assessment Workflow

A robust preclinical assessment can be conducted using an ovariectomized (OVX) rat model to simulate postmenopausal osteoporosis.

Step-by-Step Protocol:

-

Model Induction: Female Sprague-Dawley rats undergo ovariectomy to induce estrogen deficiency, leading to bone loss. A sham-operated group serves as a control.

-

Treatment Period: Following a recovery and bone loss period (e.g., 8 weeks), animals are randomized into treatment groups (vehicle control, multiple doses of this compound) for a defined duration (e.g., 5-12 weeks) via oral gavage.

-

In-Vivo Monitoring: Body weight and food intake are monitored throughout the study.

-

Musculoskeletal Analysis:

-

Muscle: Tissues are weighed, prepared for histology to measure muscle fiber cross-sectional area, and analyzed via qPCR for expression of myogenic genes.[13]

-

Bone: Femurs and vertebrae are analyzed using micro-computed tomography (µCT) for bone mineral density and microarchitecture. Biomechanical strength is assessed via three-point bending tests.[23]

-

Serum Markers: Serum is analyzed via ELISA for bone formation markers (e.g., P1NP) and resorption markers (e.g., CTX-I).[22][24][25]

-

Clinical Assessment and Analytical Methods

In human trials, efficacy is measured using standardized clinical endpoints:

-

Lean Body Mass: Assessed by Dual-Energy X-ray Absorptiometry (DXA), the gold standard for body composition analysis.[3]

-

Physical Function: Quantified using tests like the Stair Climb Test, which measures both speed and power.[19][20]

-

Bone Mineral Density: Measured by DXA at the lumbar spine and hip.[11]

For detection and quantification, particularly in the context of anti-doping, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical method due to its high sensitivity and specificity for this compound and its metabolites in biological fluids like urine.[26][27]

Safety and Toxicological Profile

While generally well-tolerated in clinical trials, this compound is not without potential adverse effects.[3] The most commonly reported side effects include transient elevations in liver enzymes (ALT/AST) and reversible suppression of HDL cholesterol.[[“]][29] It is critical to note that this compound is an investigational drug not approved for human use by the FDA or any other major regulatory agency.[30] Its sale is often illicit, and it is banned by the World Anti-Doping Agency (WADA).[31] The potential for long-term adverse effects remains largely unknown, and there have been case reports of more severe issues like drug-induced liver injury.[[“]][30]

Conclusion

This compound (MK-2866) stands as a prototypical Selective Androgen Receptor Modulator, demonstrating significant and selective anabolic activity in muscle and bone. Its well-documented ability to increase lean body mass, enhance physical function, and positively influence bone metabolism underscores its therapeutic potential for a range of debilitating musculoskeletal conditions. The clear mechanism of action, centered on differential androgen receptor modulation, provides a strong scientific basis for its observed effects.

While the efficacy data are compelling, the path to clinical approval requires further large-scale, long-term studies to fully characterize its safety profile. For drug development professionals and researchers, this compound serves as a crucial chemical scaffold and a proof-of-concept for the development of next-generation SARMs with even greater tissue selectivity and improved safety margins.

References

-

Swolverine. (2023, August 11). What Is MK-2866 (this compound / Enobosarm)? The Complete Guide to One of t. [Link]

-

Consensus. Thread - What is this compound mechanism of action?. [Link]

-

Dalton, J. T., Barnette, K. G., Bohl, C. E., et al. (2011). The selective androgen receptor modulator GTx-024 (enobosarm) improves lean body mass and physical function in healthy elderly men and postmenopausal women: results of a double-blind, placebo-controlled phase II trial. J Cachexia Sarcopenia Muscle, 2(3), 153-161. [Link]

-

Guddat, S., Thevis, M., & Schänzer, W. (2012). Applicability of routine analytical procedures to detect andarine and this compound. A comparative study. Recent Advances in Doping Analysis, (20), 41-44. [Link]

-

Thevis, M., Thomas, A., Fusshöller, G., et al. (2011). Applicability of routine analytical procedures to detect andarine and this compound. Drug Testing and Analysis, 3(11-12), 829-835. [Link]

-

Consensus. What is this compound mechanism of action?. [Link]

-

Kearbey, J. D., Gao, W., Narayanan, R., et al. (2007). Selective androgen receptor modulators for frailty and osteoporosis. Current Opinion in Investigational Drugs, 8(10), 821-829. [Link]

-

Dalton, J. T., Barnette, K. G., Bohl, C. E., et al. (2011). The selective androgen receptor modulator GTx-024 (enobosarm) improves lean body mass and physical function in healthy elderly men and postmenopausal women: results of a double-blind, placebo-controlled phase II trial. Journal of cachexia, sarcopenia and muscle, 2(3), 153–161. [Link]

-

WebMD. This compound: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. [Link]

-

Valenti, G. (2024, May 30). This compound (MK-2866) in the Treatment of Osteoporosis: A Comprehensive Guide. [Link]

-

Li, Z., & Xu, X. (2022). Overview of the development of selective androgen receptor modulators (SARMs) as pharmacological treatment for osteoporosis (1998-2021). European Journal of Medicinal Chemistry, 230, 114119. [Link]

-

Consensus. What are the adverse effects of this compound?. [Link]

-

Ke, H. Z., Wang, X. N., & Thompson, D. D. (2005). Selective androgen receptor modulators – Prospects for emerging therapy in osteoporosis?. Journal of Musculoskeletal and Neuronal Interactions, 5(4), 353-355. [Link]

-

Narayanan, R., Mohler, M. L., Bohl, C. E., et al. (2018). Selective Androgen Receptor Modulators (SARMs): A Mini-Review. Lupine Publishers. [Link]

-

BioSpace. (2012, October 29). GTx, Inc.'s Phase 3 Clinical Development of Enobosarm (GTx-024) for Muscle Wasting in Lung Cancer Patients on Course Following Planned Safety Review. [Link]

-

BioSpace. (2006, December 8). GTx, Inc. Announces That this compound Achieved Primary Endpoint Of Lean Body Mass And A Secondary Endpoint Of Improved Functional Performance In A Phase II Clinical Trial And Reacquisition Of Full Rights To GTx SARM Program. [Link]

-

Dalton, J. T., Barnette, K. G., Bohl, C. E., et al. (2011). The selective androgen receptor modulator GTx-024 (enobosarm) improves lean body mass and physical function in healthy elderly men and postmenopausal women: Results of a double-blind, placebo-controlled phase II trial. ResearchGate. [Link]

-

Fierce Biotech. (2011, May 18). GTx Announces ASCO Presentations Highlighting Effects of this compound™ on Physical Function and Survival in Patients with Non-. [Link]

-

Kearbey, J. D., Gao, W., Narayanan, R., et al. (2007). Selective androgen receptor modulators for frailty and osteoporosis. ResearchGate. [Link]

-

Komrakova, M., Sehmisch, S., & Hoffmann, D. B. (2021). Treatment of osteoporosis using a selective androgen receptor modulator this compound in an orchiectomized rat model. PLoS One, 16(7), e0254058. [Link]

-

More Plates More Dates. (2016, March 28). This compound (MK-2866; Enobosarm) - Results, Clinical Trials & Reviews. [Link]

-

Leciejewska, N., Kołodziejski, P. A., Sassek, M., et al. (2022). This compound-Induced Myogenic Differentiation in C2C12, L6, and Rat Muscles. International Journal of Molecular Sciences, 23(8), 4404. [Link]

-

Roch, P. J., Henkies, D., Carstens, J. C., et al. (2020). This compound and Ligandrol Improve Muscle Tissue in an Ovariectomized Rat Model. Frontiers in Endocrinology, 11, 556581. [Link]

-

H-Y, L., C-L, L., & Y-C, F. (2024). An Ultra-High-Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry Method with Online Solid-Phase Extraction Sample Preparation for the High-Throughput and Sensitive Determination of this compound in Human Urine. Molecules, 29(3), 670. [Link]

-

Komrakova, M., Nagel, J., Hoffmann, D. B., et al. (2020). Effect of Selective Androgen Receptor Modulator Enobosarm on Bone Healing in a Rat Model for Aged Male Osteoporosis. Calcified Tissue International, 107(6), 593-602. [Link]

-

Consensus. Does this compound improve bone mineral density in postmenopausal models?. [Link]

-

Consensus. Does this compound improve bone mineral density in postmenopausal models?. [Link]

-

Diamond Behavioral Health. This compound Side Effects. [Link]

-

Tero-Vescan, A., Vari, C. E., Imre, S., et al. (2019). LIQUID CHROMATOGRAPHY-MASS SPECTROMETRY METHODS FOR THE DETERMINATION OF ANDARINE AND this compound IN RAT SERUM AFTER PROTEIN PRECIP. Farmacia Journal, 67(3). [Link]

-

London Spine Unit. Analysis Of this compound As A Selective Androgen Receptor Modulator In A Rat Mannequin Of Postmenopausal Osteoporosis. [Link]

-

Miklos, A., Tero-Vescan, A., Farczádi, L., et al. (2019). Development and Validation of an UHPLC Method for this compound Determination in Dietary Supplements. ResearchGate. [Link]

-

Consensus. This compound Cardiotoxicity Sex Differences. [Link]

-

AACP Connect. (2021, January 5). Everything You Need to Know About this compound. [Link]

-

Komrakova, M., Furtwängler, J., Hoffmann, D. B., et al. (2020). The Selective Androgen Receptor Modulator this compound Improves Bone Healing in Ovariectomized Rats. Calcified Tissue International, 106(2), 147-157. [Link]

-

YouTube. (2023, April 16). Do SARMS Shrink Your Chestnuts? | Surgeon Explains Selective Androgen Receptor Modulators. [Link]

-

Affordable Nutrition. (2025, July 30). This compound Results: What to Expect from a Research Perspective. [Link]

-

Dalton, J. T., Steiner, M. S., & Barnette, K. G. (2007). This compound increases lean body mass and improves physical performance in healthy elderly subjects: Implications for cancer cachexia patients. Journal of Clinical Oncology, 25(18_suppl), 9119-9119. [Link]

-

Bhasin, S., & Jasuja, R. (2009). SELECTIVE ANDROGEN RECEPTOR MODULATORS AS FUNCTION PROMOTING THERAPIES. The Journal of frailty & aging, 2(1), 121–122. [Link]

-

Element SARMS. (2024, August 28). MK-2866 (this compound): How to Get Muscle Growth and Performance. [Link]

-

ResearchGate. (2019, December 25). What are the bone markers for osteoporosis?. [Link]

-

Medscape. (2024, June 14). Bone Markers in Osteoporosis: Bone Turnover Markers, Bone Formation Markers, Bone Resorption Markers. [Link]

-

Kim, S. Y., Lee, S. H., & Kim, B. J. (2014). The Changes of CTX, DPD, Osteocalcin, and Bone Mineral Density During the Postmenopausal Period. Journal of bone metabolism, 21(2), 127–134. [Link]

Sources

- 1. swolverine.com [swolverine.com]

- 2. m.youtube.com [m.youtube.com]

- 3. The selective androgen receptor modulator GTx-024 (enobosarm) improves lean body mass and physical function in healthy elderly men and postmenopausal women: results of a double-blind, placebo-controlled phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective androgen receptor modulators for frailty and osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Overview of the development of selective androgen receptor modulators (SARMs) as pharmacological treatment for osteoporosis (1998-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. lupinepublishers.com [lupinepublishers.com]

- 9. consensus.app [consensus.app]

- 10. moreplatesmoredates.com [moreplatesmoredates.com]

- 11. pinnaclepeptides.com [pinnaclepeptides.com]